5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole
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Overview
Description
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole typically involves the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Thioether formation: The furan ring is then reacted with a suitable thiol to form the thioether linkage.
Imidazole ring formation: The final step involves the formation of the imidazole ring, which can be achieved through the condensation of a 1,2-diamine with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the furan and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A derivative of furan with similar structural features.
1-Methylimidazole: A simpler imidazole derivative.
Thiazoles: Compounds with a similar sulfur-containing heterocyclic ring.
Uniqueness
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole is unique due to its combination of furan and imidazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-ethyl-2-(furan-2-ylmethylsulfanyl)-1-methylimidazole |
InChI |
InChI=1S/C11H14N2OS/c1-3-9-7-12-11(13(9)2)15-8-10-5-4-6-14-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
FTNJESNHGHGXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1C)SCC2=CC=CO2 |
Origin of Product |
United States |
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